molecular formula C17H23N3O4S B10880646 1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10880646
M. Wt: 365.4 g/mol
InChI Key: LDFXJTXXVZTHRV-UHFFFAOYSA-N
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Description

    1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: is a complex organic molecule that combines a piperazine ring with a nitrophenylsulfonyl group and a cyclohexene moiety.

  • The compound’s structure suggests potential biological activity, making it interesting for research and applications.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes may vary, one common approach involves the reaction of piperazine with a cyclohexene derivative (such as cyclohex-3-en-1-ylmethyl chloride) under appropriate conditions.

      Reaction Conditions: These reactions typically occur in organic solvents (e.g., dichloromethane or tetrahydrofuran) with a base (e.g., sodium hydroxide) as a catalyst.

      Industrial Production: Large-scale production methods may involve continuous flow processes or batch reactions in specialized facilities.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions, but potential outcomes include diols, amines, and substituted piperazines.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.

      Biology and Medicine: Investigations focus on its potential as a drug candidate (e.g., antiviral, antibacterial, or anticancer properties).

      Industry: The compound may find use in specialty chemicals or pharmaceuticals.

  • Mechanism of Action

      Targets: The compound likely interacts with specific protein targets due to its structural features (e.g., the sulfonyl group).

      Pathways: Further research is needed to elucidate the exact pathways affected by this compound.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of a piperazine ring, nitrophenylsulfonyl group, and cyclohexene functionality sets it apart.

      Similar Compounds: Other piperazine derivatives, such as 1-(4-methylpiperazin-1-yl)-4-nitrobenzene, share some features but lack the cyclohexene moiety.

    Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research

    Properties

    Molecular Formula

    C17H23N3O4S

    Molecular Weight

    365.4 g/mol

    IUPAC Name

    1-(cyclohex-3-en-1-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine

    InChI

    InChI=1S/C17H23N3O4S/c21-20(22)16-6-8-17(9-7-16)25(23,24)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-2,6-9,15H,3-5,10-14H2

    InChI Key

    LDFXJTXXVZTHRV-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

    Origin of Product

    United States

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